3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-30(26,15-3-5-18-19(14-15)29-13-12-28-18)24-9-7-23(8-10-24)20-6-4-16(21-22-20)17-2-1-11-27-17/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSCKDGPHZRDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H25N5O3S
- Molecular Weight : 455.5 g/mol
- IUPAC Name : 4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine
- CAS Number : 126484197
Anticancer Properties
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the dihydrobenzo[b][1,4]dioxin moiety have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that specific analogs could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. Specifically, it has been reported to inhibit glucocerebrosidase (GC), which plays a role in Gaucher disease. The inhibition mechanism involves mimicking the substrate and blocking the active site of the enzyme. This was confirmed through in vitro assays that measured enzyme activity before and after treatment with the compound .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that compounds similar to This compound may provide neuroprotective effects. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
-
Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with IC50 values indicating potent activity against MCF7 and MDA-MB-231 cells.
- Glucocerebrosidase Inhibition
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyridazine/Pyridazinone Derivatives
Compounds sharing the pyridazine core but differing in substituents highlight structural-activity relationships:
Key Insights :
Piperazine-Sulfonamide Derivatives
Variations in the sulfonyl-linked substituent on piperazine influence pharmacological profiles:
Key Insights :
Benzo-dioxin-Containing Compounds
The benzo-dioxin moiety is critical for receptor interactions:
Key Insights :
Furan-Containing Analogues
Furan contributes to π-π stacking and metabolic stability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
